Cas no 1049976-82-0 (O-(4-fluorobutyl)hydroxylamine)

O-(4-fluorobutyl)hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-(4-fluorobutyl)hydroxylamine
- 1049976-82-0
- EN300-2006708
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- Inchi: 1S/C4H10FNO/c5-3-1-2-4-7-6/h1-4,6H2
- InChI Key: CSYFRHBLZVSVMO-UHFFFAOYSA-N
- SMILES: FCCCCON
Computed Properties
- Exact Mass: 107.074642105g/mol
- Monoisotopic Mass: 107.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 4
- Complexity: 34.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 35.2Ų
O-(4-fluorobutyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006708-5.0g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-2006708-10g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-2006708-2.5g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-2006708-0.5g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-2006708-0.1g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-2006708-0.25g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-2006708-1g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-2006708-5g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-2006708-1.0g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-2006708-10.0g |
O-(4-fluorobutyl)hydroxylamine |
1049976-82-0 | 10g |
$4852.0 | 2023-06-02 |
O-(4-fluorobutyl)hydroxylamine Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on O-(4-fluorobutyl)hydroxylamine
Professional Introduction to Compound with CAS No. 1049976-82-0 and Product Name: O-(4-fluorobutyl)hydroxylamine
The compound with the CAS number 1049976-82-0 and the product name O-(4-fluorobutyl)hydroxylamine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in various biochemical and medicinal contexts. The presence of a 4-fluorobutyl group and a hydroxylamine moiety endows it with distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug development.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for specialized intermediates that can enhance the efficacy and selectivity of therapeutic agents. The O-(4-fluorobutyl)hydroxylamine compound fits into this landscape by offering a versatile scaffold that can be modified to yield novel compounds with tailored biological activities. The fluorine atom in the 4-fluorobutyl group is particularly noteworthy, as fluorine substitution is known to influence metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug molecules.
Recent studies have highlighted the importance of hydroxylamine derivatives in medicinal chemistry. These compounds are frequently employed as key intermediates in the synthesis of more complex molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific configuration of O-(4-fluorobutyl)hydroxylamine positions it as a promising building block for constructing pharmacophores with enhanced binding interactions to target enzymes or receptors. This has sparked interest among researchers looking to develop next-generation therapeutics with improved pharmacological properties.
The chemical synthesis of O-(4-fluorobutyl)hydroxylamine involves meticulous planning to ensure high yield and purity. The introduction of the 4-fluorobutyl group necessitates careful control over reaction conditions to prevent unwanted side products. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or nucleophilic substitutions, are often employed to achieve the desired transformation efficiently. These techniques not only improve the scalability of production but also enhance the overall quality of the final product.
From a biochemical perspective, the reactivity of the hydroxylamine moiety in O-(4-fluorobutyl)hydroxylamine makes it a useful probe for studying enzyme mechanisms and redox processes. Hydroxylamine derivatives are known to participate in various biological pathways, including those involving oxidative stress and signal transduction. By incorporating this moiety into drug candidates, researchers can design molecules that selectively interact with specific biological targets, thereby minimizing off-target effects and improving therapeutic outcomes.
The potential applications of O-(4-fluorobutyl)hydroxylamine extend beyond traditional pharmaceuticals. In agrochemical research, for instance, derivatives of this compound have shown promise as intermediates for developing novel pesticides or herbicides. The structural features of this molecule allow for modifications that can enhance its bioactivity against pests while maintaining environmental safety. Such developments are crucial in addressing the growing need for sustainable agricultural practices.
In conclusion, the compound with CAS number 1049976-82-0, specifically named O-(4-fluorobutyl)hydroxylamine, represents a cornerstone in modern chemical synthesis and pharmaceutical innovation. Its unique structural attributes make it an invaluable tool for researchers aiming to develop cutting-edge therapeutics and agrochemicals. As scientific understanding progresses, the utility of this compound is expected to expand, driving further discoveries and applications that benefit human health and industrial productivity.
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